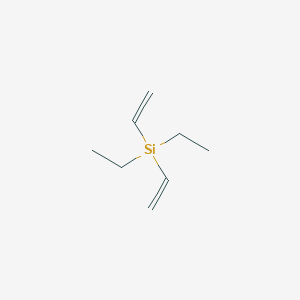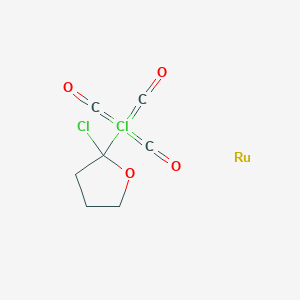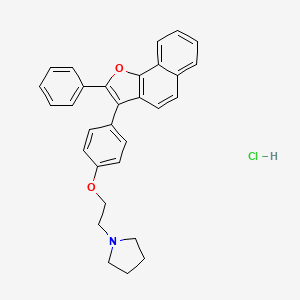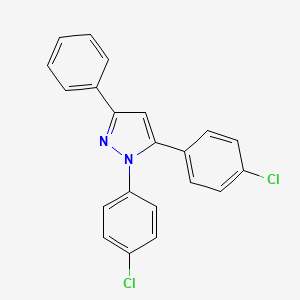
1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to a pyrazole ring. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to obtain the desired product in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell proliferation pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(4-chlorophenyl)-1,4-pentadien-3-one: Shares structural similarities but differs in the presence of a pentadienone moiety.
1,5-Bis(4-chlorophenyl)-2-methyl-1h-pyrrole: Similar in having chlorophenyl groups but contains a pyrrole ring instead of a pyrazole ring.
Uniqueness
1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole is unique due to its specific arrangement of chlorophenyl and phenyl groups on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
27293-97-6 |
|---|---|
Fórmula molecular |
C21H14Cl2N2 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
1,5-bis(4-chlorophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C21H14Cl2N2/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)19-12-10-18(23)11-13-19/h1-14H |
Clave InChI |
DDWSBPXXVYZECX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
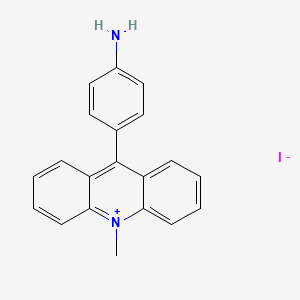

![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
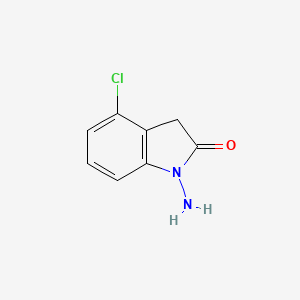
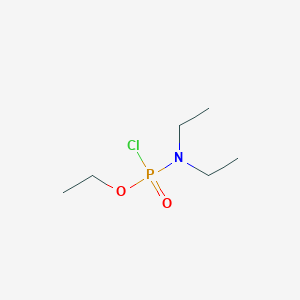
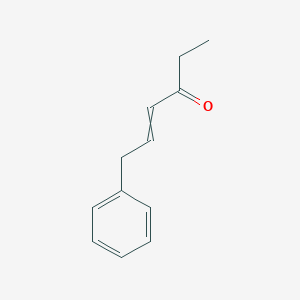
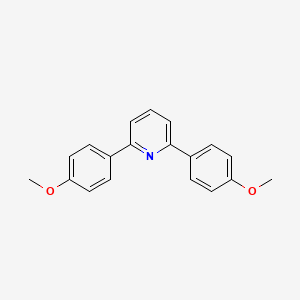
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
